![molecular formula C19H20BrN5O3 B2659841 2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2379986-43-1](/img/structure/B2659841.png)
2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a bromofuran, piperidine, pyrazole, and dihydropyridazinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Bromofuran Moiety: The bromofuran component can be synthesized by bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Piperidine Derivative: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the bromofuran intermediate.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the bromofuran-piperidine intermediate with the pyrazole derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Formation of various substituted furan derivatives.
科学研究应用
2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structure.
Material Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: The compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents.
作用机制
The mechanism of action of 2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in inflammatory and cancer pathways.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- 2-[1-(5-fluorofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Uniqueness
- Bromine Substitution : The presence of a bromine atom in the furan ring distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity.
- Functional Group Diversity : The combination of bromofuran, piperidine, pyrazole, and dihydropyridazinone moieties provides a unique structural framework that can interact with multiple biological targets.
This detailed article provides a comprehensive overview of 2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O3/c1-12-11-13(2)24(21-12)17-5-6-18(26)25(22-17)14-7-9-23(10-8-14)19(27)15-3-4-16(20)28-15/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCHLUHLAXTDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=C(O4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)
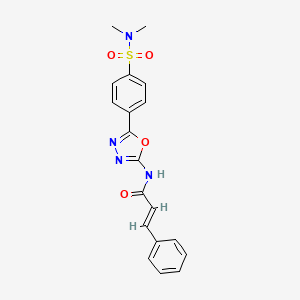
![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)
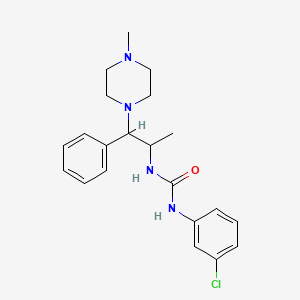
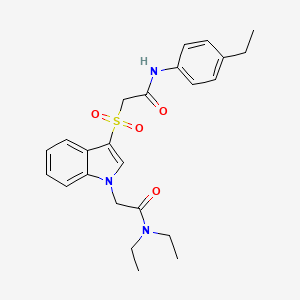
![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)
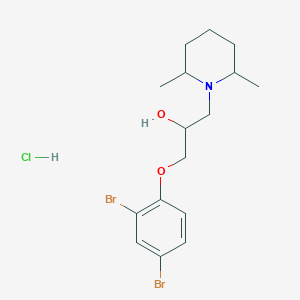
![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)
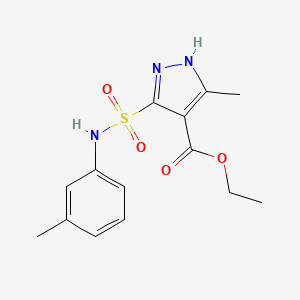
![3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2659774.png)
![4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2659777.png)
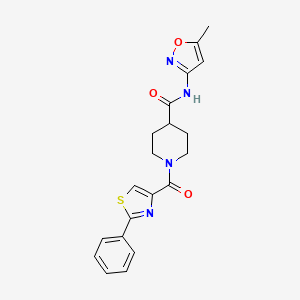
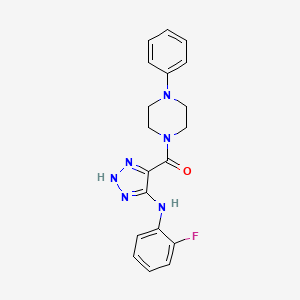
![Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2659780.png)
